Ethyl 2-(4-iodophenyl)acrylate
Description
Ethyl 2-(4-iodophenyl)acrylate is a substituted acrylate ester characterized by a 4-iodophenyl group at the β-position of the acrylate backbone. Its structure enables participation in halogen bonding and cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry and polymer science .
Properties
Molecular Formula |
C11H11IO2 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
ethyl 2-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
MYTCPKNRIXOLTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 4-iodophenyl derivatives in the presence of a palladium catalyst . The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere, often using solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and control over reaction conditions . The use of continuous flow reactors allows for the precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
Ethyl 2-(4-iodophenyl)acrylate undergoes saponification under basic conditions to yield 3-(4-iodophenyl)acrylic acid. A representative procedure involves:
-
Reagents : Lithium hydroxide monohydrate (4.2 g, 100 mmol)
-
Solvents : Methanol (25 mL), tetrahydrofuran (25 mL), water (15 mL)
-
Conditions : Stirring at 20°C for 48 h
This reaction proceeds via nucleophilic attack on the ester carbonyl, forming a carboxylate intermediate that is acidified to the free acid. The product retains the α,β-unsaturated system, enabling subsequent conjugate addition or cycloaddition reactions.
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Heck reactions:
Suzuki-Miyaura Coupling
-
Substrate : this compound
-
Catalyst : PdCl₂ (5 mol%)
-
Ligand : KI (0.5 equiv)
-
Solvent : DMF under air
-
Product : Substituted acrylates via aryl-aryl bond formation .
Heck Reaction
-
Alkene Partner : α-Acetamidoacrylate
-
Conditions : PdCl₂/KI in DMF at 80°C
-
Yield : Moderate (e.g., 65% for ethyl (E)-3-(4-bromophenyl)acrylate) .
Cyclization Reactions
This compound participates in palladium-mediated cyclizations with alkynylanilines to form indole derivatives:
-
Substrate : o-Alkynylaniline (1a)
-
Catalyst : PdCl₂ (5 mol%)
-
Solvent : DMF
-
Product : Dehydrotryptophan analogs (e.g., 4a ) in 65% yield .
Competing cycloisomerization to 3-unsubstituted indoles (6a ) is observed but minimized using phosphine ligands .
Amidation
Hydrolysis to 3-(4-iodophenyl)acrylic acid enables amide bond formation:
-
Reagents : Phenylsilane (3 equiv), Zn(OAc)₂ (10 mol%)
-
Conditions : Reflux in toluene (16 h)
Reductive Amination
The α,β-unsaturated ester undergoes reductive amination with primary amines:
Halogen Exchange
The iodine atom can be replaced via nucleophilic aromatic substitution (NAS) or transition-metal catalysis:
Scientific Research Applications
Ethyl 2-(4-iodophenyl)acrylate has numerous applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom in the phenyl ring is a key site for substitution reactions, allowing for the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 2-Cyano-3-(4-fluorophenyl)acrylate (CAS 18861-57-9)
- Structural Difference: Replaces iodine with a fluorine atom and introduces a cyano (-CN) group at the α-position.
- Impact: The electronegative fluorine enhances polarity and metabolic stability, making it useful in drug design (e.g., kinase inhibitors) . The cyano group increases electrophilicity, facilitating nucleophilic additions.
- Applications : Intermediate in fluorinated pharmaceuticals and agrochemicals .
Ethyl (2E)-2-Cyano-3-(4-methoxyphenyl)acrylate
- Structural Difference: Methoxy (-OCH₃) substituent at the para position and cyano group at α-position.
- Impact :
- Applications: Precursor to bioactive 2-propenoylamides and propenoates .
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate
Functional Group Modifications
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate (CAS 152302-87-9)
- Structural Difference : Replaces the acrylate’s α-hydrogen with a diethoxyphosphoryl group.
- Impact :
- Applications: Building block in organophosphorus chemistry .
Ethyl 2-{[3-Chloro-5-(trifluoromethyl)pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate (CAS 338966-83-9)
- Structural Difference: Incorporates a pyridinylsulfanyl group and 4-iodoanilino substituent.
- Impact: Sulfanyl and trifluoromethyl groups enhance lipophilicity and bioavailability. Iodoanilino moiety provides a handle for further functionalization .
- Applications: Potential use in antiviral or anticancer agents .
Comparative Data Table
*Calculated based on molecular formula.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Ethyl 2-(4-iodophenyl)acrylate, and what parameters critically affect yield and purity?
- Methodology : The compound is typically synthesized via condensation or coupling reactions. For example, iodophenyl derivatives can be prepared by reacting 4-iodobenzaldehyde with ethyl acrylate derivatives under acidic or basic conditions. Key parameters include reaction temperature (optimized between 60–80°C to avoid side reactions), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric control of iodine-containing precursors to minimize byproducts like dehalogenated species . Catalytic systems (e.g., palladium catalysts for cross-coupling) may enhance regioselectivity. Purification often involves column chromatography with hexane/ethyl acetate gradients to isolate the product from unreacted starting materials.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR can confirm the acrylate backbone and iodophenyl substitution. The iodine atom induces distinct deshielding effects on adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., using synchrotron radiation) resolve bond lengths and angles, particularly the C-I bond (~2.09 Å) and ester group geometry. Disorder in the crystal lattice, common in iodinated compounds, requires refinement with constraints .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 332.0 for CHIO) and detects halogen isotopic patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), revealing nucleophilic sites at the acrylate double bond and electrophilic regions near the iodine atom. Solvent effects (PCM model) predict solubility trends, while electrostatic potential maps identify regions prone to radical or electrophilic attack. These insights guide synthetic modifications, such as tuning substituents to enhance photostability or reactivity in cross-coupling reactions .
Q. What strategies mitigate challenges in handling reactive intermediates during multi-step syntheses involving this compound?
- Methodology :
- Stabilization of Intermediates : Use low-temperature conditions (−20°C) during iodination steps to prevent iodine displacement. Protecting groups (e.g., silyl ethers) shield reactive hydroxyl or amine functionalities in subsequent reactions .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., acrylate C=O stretching at 1720 cm) to optimize reaction quenching times.
- Workflow Design : One-pot syntheses reduce exposure of air- or moisture-sensitive intermediates, as demonstrated in pharmaceutical precursor syntheses .
Q. How should researchers address discrepancies in reported crystallographic data for structurally similar acrylate esters?
- Methodology :
- Polymorph Screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate different polymorphs. For example, monoclinic vs. orthorhombic systems may arise due to hydrogen-bonding variations in the acrylate group .
- Data Validation : Cross-reference experimental XRD results with computational predictions (Mercury software) and check for twinning or thermal motion artifacts. Reproducibility requires strict control of cooling rates and supersaturation levels during crystallization .
Q. What role does this compound play as an intermediate in pharmaceutical syntheses, and how can its reactivity be optimized?
- Methodology : The compound serves as a key precursor in anticoagulant drugs (e.g., Apixaban). Its iodine moiety facilitates Suzuki-Miyaura couplings with boronic acids to introduce aryl groups. Reactivity optimization includes:
- Catalyst Selection : Pd(PPh) enhances coupling efficiency (>85% yield) compared to Pd(OAc) .
- Solvent Effects : Polar aprotic solvents (DMF) improve iodine retention, while additives (KCO) neutralize HI byproducts.
- Post-Functionalization : Hydrolysis of the ester group (NaOH/EtOH) yields carboxylic acid derivatives for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
